9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate
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Overview
Description
9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a fluorenylmethyl group attached to a carbamate moiety, which is further linked to a hydroxy-methylhexyl chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate typically involves the reaction of fluorenylmethyl chloroformate with an appropriate amine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The fluorenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is often used as a protecting group for amines during peptide synthesis. The fluorenylmethyl group can be easily removed under mild conditions, making it a valuable tool in synthetic organic chemistry .
Biology and Medicine: In biological and medical research, this compound can be used as a building block for the synthesis of various bioactive molecules. Its unique structure allows for the creation of compounds with potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate involves its ability to act as a protecting group for amines. The fluorenylmethyl group can be selectively removed under mild acidic or basic conditions, revealing the free amine group. This property is particularly useful in peptide synthesis, where selective deprotection is crucial .
Comparison with Similar Compounds
- 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl) carbamate
- 9H-fluoren-9-ylmethyl 3-aminopropylcarbamate hydrochloride
- 9H-fluoren-9-ylmethyl N-(2,3-dihydroxypropyl)carbamate
Uniqueness: What sets 9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate apart from these similar compounds is its specific hydroxy-methylhexyl chain. This unique structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C22H27NO3 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate |
InChI |
InChI=1S/C22H27NO3/c1-15(2)13-16(11-12-24)23-22(25)26-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21,24H,11-14H2,1-2H3,(H,23,25)/t16-/m1/s1 |
InChI Key |
CPKBHOOXHBRNRP-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)C[C@@H](CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)CC(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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